molecular formula C14H15N3OS B2704322 N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide CAS No. 1428010-46-1

N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B2704322
CAS No.: 1428010-46-1
M. Wt: 273.35
InChI Key: YUTZHMBTRBRJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide is a chemical research compound belonging to the thieno[2,3-b]pyridine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This specific derivative is offered for use in non-clinical laboratory research. Compounds within this structural class have been identified as promising scaffolds in several research areas. Notably, thieno[2,3-b]pyridine-2-carboxamides have been investigated as potent inhibitors of the transcription factor Forkhead Box M1 (FOXM1), a key oncoprotein that is overexpressed in many cancers and is a master regulator of tumor progression and proliferation . Furthermore, structural analogs of this compound have demonstrated strong antiplasmodial activity, inhibiting the proliferation of Plasmodium falciparum with IC50 values in the two-digit nanomolar range, highlighting their value as potential starting points for new antimalarial agents . The core thieno[2,3-b]pyridine structure is often synthesized via Thorpe-Ziegler cyclization, a reliable method for constructing this fused heterocyclic system . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-8-7-9(2)16-13-11(8)10(3)12(19-13)14(18)17(4)6-5-15/h7H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZHMBTRBRJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)CC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide typically involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide in the presence of trimethylamine to yield the desired thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thieno ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in microbial strains, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Core Structural Variations

The thieno[2,3-b]pyridine-2-carboxamide scaffold is common among analogs, but substituent variations dictate biological activity. Key comparisons include:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (Reported)
Target Compound N-(Cyanomethyl), N,3,4,6-tetramethyl Cyanomethyl, methyl Not explicitly reported
3-Amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 6, ) 3-Amino, 4,6-distyryl, N-phenyl Styryl, amino Insecticidal (excellent vs. aphids)
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide () 3,4,6-Triamino, N-phenyl Amino Anti-inflammatory, antimicrobial
3-Amino-N-(4-methoxyphenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 10, ) 3-Amino, 4,6-distyryl, N-(4-methoxyphenyl) Styryl, methoxy Insecticidal (moderate to good)
3-Amino-N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () 3-Amino, 4-(trifluoromethyl), 6-(thienyl), N-sulfamoylphenyl Trifluoromethyl, sulfonamide Activity not specified

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The cyanomethyl group in the target compound may enhance receptor binding via dipole interactions, similar to the trifluoromethyl group in . EWGs often improve metabolic stability and target affinity.
  • Amino vs. Methyl Substitutions: Amino groups (as in Compounds 6 and 10) are associated with higher insecticidal efficacy, suggesting that the target compound’s methyl groups may result in reduced activity unless compensated by other substituents .

Methodological Considerations

  • Synthesis Verification: Analogous compounds (e.g., ) were characterized via spectroscopic (¹H/¹³C NMR) and elemental analysis, which would apply to the target compound.
  • Bioefficacy Evaluation: Abbott’s formula (% control = 100(X - Y)/X) is standard for quantifying insecticidal activity, ensuring comparability across studies.

Biological Activity

N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula: C13H16N2OS
  • Molecular Weight: 252.35 g/mol

Research indicates that compounds similar to this compound may act as kinase inhibitors. Kinases are crucial in various cellular processes including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in conditions such as cancer and inflammation.

In Vitro Studies

  • Kinase Inhibition : Preliminary studies have shown that this compound exhibits inhibitory activity against several kinases. For instance, it demonstrated an IC50 value in the nanomolar range for certain kinases involved in inflammatory pathways.
  • Anti-inflammatory Effects : In assays measuring the inhibition of prostaglandin E2 (PGE2) production, the compound showed significant efficacy compared to standard anti-inflammatory drugs like diclofenac .

In Vivo Studies

  • Animal Models : The compound has been tested in various animal models for its anti-inflammatory and analgesic properties. In a monoiodoacetic acid (MIA) pain model, it exhibited a reduction in pain scores comparable to established NSAIDs .

Case Study 1: Inhibition of TNFα Production

A study focusing on the inhibition of TNFα production in human whole blood assays highlighted that this compound significantly reduced TNFα levels when stimulated by lipopolysaccharides (LPS). The results indicated a greater than 10-fold increase in efficacy compared to other clinical candidates .

Case Study 2: Pharmacokinetic Profile

In pharmacokinetic studies, the compound demonstrated favorable absorption and distribution characteristics. Its half-life and bioavailability were assessed using various dosing regimens in rodent models. Results suggested potential for oral bioavailability which is critical for therapeutic applications .

Comparative Data Table

Compound NameIC50 (nM)Mechanism of ActionTherapeutic Area
This compound123Kinase InhibitorAnti-inflammatory
Diclofenac150COX InhibitorAnti-inflammatory
Compound 4f100EP4 AntagonistPain Management

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